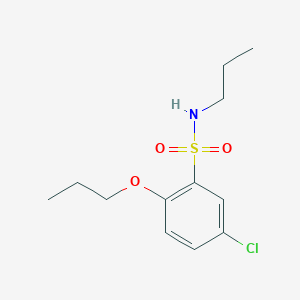![molecular formula C13H18Cl2N2O3S B272669 2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as Sulfobutylether-β-Cyclodextrin (SBE-β-CD), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SBE-β-CD is a cyclodextrin derivative that has a sulfobutylether group attached to the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound and makes it suitable for various applications.
作用机制
The mechanism of action of SBE-β-CD involves the formation of inclusion complexes with the guest molecules. The hydrophobic guest molecules are encapsulated within the hydrophobic cavity of the β-cyclodextrin molecule, which shields them from the aqueous environment. This increases the solubility and stability of the guest molecules and enhances their bioavailability.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is rapidly eliminated from the body and does not accumulate in the tissues. SBE-β-CD has been shown to have no significant effect on the biochemical and physiological parameters of various animal models.
实验室实验的优点和局限性
SBE-β-CD has several advantages for use in lab experiments. It can improve the solubility and stability of poorly soluble drugs and other hydrophobic compounds, which can enhance their bioavailability and efficacy. SBE-β-CD is also relatively safe and has minimal toxicity, making it suitable for use in animal models.
However, there are also some limitations associated with the use of SBE-β-CD. It can interfere with some analytical techniques and can cause false positive results. SBE-β-CD can also interact with some proteins and enzymes, which can affect their activity and stability.
未来方向
SBE-β-CD has several potential applications in various fields, and there are several future directions that can be explored. Some of these include:
1. Development of novel drug delivery systems using SBE-β-CD as a solubilizer and stabilizer.
2. Investigation of the interaction of SBE-β-CD with proteins and enzymes to understand its effects on their activity and stability.
3. Development of new analytical techniques using SBE-β-CD as a component.
4. Investigation of the toxicity and safety of SBE-β-CD in different animal models.
5. Exploration of the potential of SBE-β-CD as a chiral selector in chromatography.
Conclusion:
In conclusion, SBE-β-CD is a cyclodextrin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It has several advantages for use in lab experiments, but there are also some limitations associated with its use. There are several future directions that can be explored to further understand the potential of SBE-β-CD in various fields.
合成方法
SBE-β-CD can be synthesized by reacting β-cyclodextrin with 1,4-butanesultone and sodium hydroxide, followed by sulfonation with chlorosulfonic acid and subsequent neutralization with sodium hydroxide. The final product is obtained by reacting the sulfonated β-cyclodextrin with 2-(2-methoxyethoxy)ethanol.
科学研究应用
SBE-β-CD has a wide range of applications in scientific research. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It is also used as a chiral selector in chromatography and as a component in various analytical techniques.
属性
产品名称 |
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
分子式 |
C13H18Cl2N2O3S |
分子量 |
353.3 g/mol |
IUPAC 名称 |
2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-13(12(15)9-11(10)14)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
InChI 键 |
LSERWXDNYYRRDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
规范 SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)



